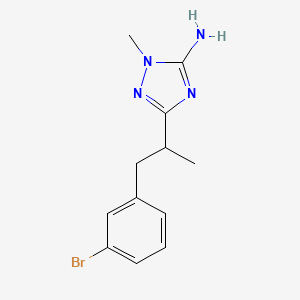
3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a propan-2-yl chain, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of a propan-2-yl group to the bromophenyl ring.
Triazole Formation: The cyclization of the intermediate compound to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
科学研究应用
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the propan-2-yl chain can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(3-Bromophenyl)propan-2-ol: This compound shares the bromophenyl group but differs in the presence of a hydroxyl group instead of a triazole ring.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromophenyl group and a different heterocyclic ring structure.
Uniqueness
3-(1-(3-Bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
生物活性
3-(1-(3-bromophenyl)propan-2-yl)-1-methyl-1H-1,2,4-triazol-5-amine is a synthetic organic compound belonging to the triazole derivative class. This compound exhibits notable biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromophenyl group , a propan-2-yl chain , and a triazole ring , which contribute to its unique chemical properties. The presence of the triazole ring is significant for its biological interactions, as it can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to various biological targets .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties . The compound has been studied for its efficacy against several pathogens:
- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition of bacterial growth, comparable to known antibiotics .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger. Results indicated promising minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against these fungi .
Trypanocidal Activity
Recent studies have evaluated the trypanocidal potential of similar triazole derivatives, indicating that modifications in the triazole structure can lead to enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .
Structure–Activity Relationship (SAR)
The SAR analysis of triazole derivatives highlights that variations in the bromophenyl group or modifications to the triazole ring can significantly influence biological activity. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Bromophenyl)propan-2-ol | Contains a bromophenyl group; hydroxyl instead of triazole | Lacks the triazole ring; different biological properties |
| 5-Amino-1H-1,2,4-triazole | Similar triazole structure but lacks bromophenyl group | More focused on antiviral properties |
This table illustrates how structural modifications can lead to varying biological activities among related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study compared various triazole derivatives against bacterial strains such as Staphylococcus aureus. The results indicated that certain modifications led to MIC values comparable to established antibiotics like ciprofloxacin .
- Antifungal Screening : Another investigation assessed the antifungal activity of related compounds against Candida species. The findings revealed that specific substitutions on the triazole ring enhanced antifungal potency significantly .
- In Vitro Trypanocidal Activity : Research focused on triazole analogs demonstrated their potential against T. cruzi, with some compounds exhibiting IC50 values significantly lower than those of standard treatments . This suggests that further exploration into the modification of this compound could yield promising candidates for treating Chagas disease.
属性
分子式 |
C12H15BrN4 |
|---|---|
分子量 |
295.18 g/mol |
IUPAC 名称 |
5-[1-(3-bromophenyl)propan-2-yl]-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C12H15BrN4/c1-8(11-15-12(14)17(2)16-11)6-9-4-3-5-10(13)7-9/h3-5,7-8H,6H2,1-2H3,(H2,14,15,16) |
InChI 键 |
COTVFVDMQIIMRM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)Br)C2=NN(C(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















